molecular formula C7H11NO2 B13480258 5-Aminospiro[2.3]hexane-1-carboxylic acid

5-Aminospiro[2.3]hexane-1-carboxylic acid

Cat. No.: B13480258
M. Wt: 141.17 g/mol
InChI Key: ZIUJCJRJCYZVPM-UHFFFAOYSA-N
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Description

5-Aminospiro[2.3]hexane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylidenecyclobutanecarbonitrile.

    Cycloaddition Reaction: A catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile is performed.

    Reduction: The nitro and cyano groups are chemoselectively reduced.

    Hydrolysis: The ester moiety is hydrolyzed to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-Aminospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Aminospiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential as a conformationally rigid analogue of GABA, which may have implications in neurotransmission.

    Medicine: Investigated for its potential therapeutic effects, particularly in modulating GABAergic activity.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminospiro[2.3]hexane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts conformational rigidity. This rigidity can enhance its stability and specificity in interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-aminospiro[2.3]hexane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5H,1-3,8H2,(H,9,10)

InChI Key

ZIUJCJRJCYZVPM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2C(=O)O)N

Origin of Product

United States

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